1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea
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Overview
Description
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is an organic compound with the molecular formula C₉H₁₉N₃O It is a urea derivative that features a cyclobutyl ring substituted with an amino group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 3-aminocyclobutylmethylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Aminocyclobutylmethylamine} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is unique due to its specific structural features, such as the cyclobutyl ring and the combination of amino and urea functional groups. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-6(2)12-9(13)11-5-7-3-8(10)4-7/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
SMBJNRQYBDRBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
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